![molecular formula C17H32ClNO7 B606652 Chloroacetamido-PEG4-t-Butyl Ester CAS No. 1365655-90-8](/img/structure/B606652.png)
Chloroacetamido-PEG4-t-Butyl Ester
Overview
Description
Chloroacetamido-PEG4-t-Butyl Ester is a PEG linker containing a chloroacetamido and a t-butyl ester . It has a molecular formula of C17H32ClNO7 and a molecular weight of 397.89 .
Molecular Structure Analysis
The molecule consists of several functional groups, including a chloroacetamido group, a polyethylene glycol (PEG) chain, and a tert-butyl ester group . The chloroacetamide group contains a carbonyl and a nitrogen atom, which can form covalent bonds with other molecules .Chemical Reactions Analysis
The chlorine in the chloroacetamido group is a good leaving group and can undergo substitution reactions . The t-butyl group is an acid labile protecting group. Upon removal, the carboxylic acid can be further reacted .Scientific Research Applications
Drug Development
Chloroacetamido-PEG4-t-Butyl Ester is utilized in drug development as a PEG linker. The chloroacetamide group can undergo substitution reactions, allowing for the attachment of pharmacologically active compounds . This can be particularly useful in the creation of prodrugs or in the modification of existing drugs to improve their solubility and stability.
Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, Chloroacetamido-PEG4-t-Butyl Ester serves as a linker for ADCs . The linker connects cytotoxic drugs to antibodies that specifically target cancer cells, allowing for the delivery of the drug directly to the tumor site, which minimizes the impact on healthy cells.
Proteomics Research
Researchers use Chloroacetamido-PEG4-t-Butyl Ester in proteomics to modify proteins and peptides . The t-butyl ester group acts as a protecting group that can be removed to reveal a reactive carboxylic acid, enabling further conjugation reactions.
Nanotechnology
In nanotechnology, Chloroacetamido-PEG4-t-Butyl Ester is applied to modify the surface of nanoparticles . The PEG chain increases the water solubility and biocompatibility of nanoparticles, making them suitable for biomedical applications such as drug delivery and diagnostic imaging.
Bioconjugation
This compound is also used in bioconjugation techniques, where it links biomolecules to various substrates or to each other . The hydrophilic PEG chain enhances the solubility of the conjugates in aqueous media, which is crucial for biological applications.
Material Science
Chloroacetamido-PEG4-t-Butyl Ester finds applications in material science for the functionalization of surfaces . The PEG linker can be used to attach biomolecules to materials, altering their properties and making them suitable for specific uses, such as biosensors or biocompatible coatings.
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[(2-chloroacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32ClNO7/c1-17(2,3)26-16(21)4-6-22-8-10-24-12-13-25-11-9-23-7-5-19-15(20)14-18/h4-14H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCADUZGDEHVWCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroacetamido-PEG4-t-Butyl Ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.